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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational preclinical research on

synthetic derivatives of Cremastranone, a naturally occurring homoisoflavanone. The

document focuses on a series of novel derivatives, detailing their cytotoxic effects on cancer

cell lines, the elucidation of their mechanisms of action, and the experimental protocols utilized

in these early studies. This guide is intended to serve as a comprehensive resource for

researchers in oncology and drug discovery, providing both a summary of key findings and the

methodological basis for future investigations in this area.

Introduction to Cremastranone and its Derivatives
Cremastranone, a homoisoflavanone isolated from Cremastra appendiculata, has been

identified as a compound with anti-angiogenic and anti-proliferative properties.[1] These

characteristics have prompted further investigation into its potential as an anticancer agent. To

enhance its biological activity and explore structure-activity relationships, a series of synthetic

homoisoflavane derivatives have been developed. This guide focuses on six such derivatives:

SH-17059, SH-19017, SH-19021, SH-19026, SH-19027, and SHA-035.[1][2] These

compounds have been primarily investigated for their efficacy against colorectal and breast

cancer cell lines.[1][3]
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Early studies have demonstrated that four of the six synthesized derivatives exhibit significant

cytotoxic effects against human colorectal cancer (HCT116 and LoVo) and breast cancer

(T47D and ZR-75-1) cell lines.[1][3] The derivatives SH-17059, SH-19021, SH-19027, and

SHA-035 were found to reduce cell viability in a dose- and time-dependent manner, with some

compounds showing efficacy at nanomolar concentrations.[1] In contrast, SH-19017 and SH-

19026 showed little to no cytotoxic activity, highlighting the importance of specific structural

moieties for their anticancer effects.[1]

Table 1: Summary of Cytotoxic Activity of Cremastranone Derivatives

Compound
Target Cell
Line

Observed
Effect

Potency Reference

SH-17059
HCT116, LoVo,

T47D, ZR-75-1

Reduced cell

viability

Dose- and time-

dependent
[1][3]

SH-19021
HCT116, LoVo,

T47D, ZR-75-1

Reduced cell

viability

Dose- and time-

dependent
[1][3]

SH-19027
HCT116, LoVo,

T47D, ZR-75-1

Reduced cell

viability and

proliferation

Nanomolar range [1]

SHA-035
HCT116, LoVo,

T47D, ZR-75-1

Reduced cell

viability and

proliferation

Nanomolar range [1]

SH-19017
HCT116, LoVo,

T47D, ZR-75-1

No significant

effect
- [1][3]

SH-19026
HCT116, LoVo,

T47D, ZR-75-1

No significant

effect
- [1][3]

Mechanisms of Action
The anticancer effects of the active Cremastranone derivatives have been attributed to two

primary mechanisms: the induction of cell cycle arrest and the activation of apoptosis

(programmed cell death).
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Cell Cycle Arrest at G2/M Phase
Treatment of cancer cells with the potent derivatives, particularly SH-19027, SHA-035, SH-

17059, and SH-19021, has been shown to induce cell cycle arrest at the G2/M phase.[1][3][4]

This arrest is associated with an increased expression of the cyclin-dependent kinase inhibitor

p21 and a decreased expression of cyclin-dependent kinase 1 (CDK1).[3] The upregulation of

p21 is a key factor in halting the cell cycle, thereby preventing cell division and proliferation.[4]

[5]
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Cremastranone Derivatives
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Cremastranone Derivatives
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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